2-Aminobicyclo[3.3.1]nonan-9-one hydrochloride
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Overview
Description
2-Aminobicyclo[3.3.1]nonan-9-one hydrochloride is a chemical compound with the molecular formula C9H16ClNO and a molecular weight of 189.68 g/mol . It is a bicyclic amine derivative, which is often used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobicyclo[33One common method involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This method is crucial for synthesizing the bicyclo[3.3.1]nonan-9-one cores of various biologically active compounds.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-Aminobicyclo[3.3.1]nonan-9-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group.
Substitution: The amine group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Aminobicyclo[3.3.1]nonan-9-one hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Aminobicyclo[3.3.1]nonan-9-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
2-Aminobicyclo[3.3.1]nonane: Lacks the ketone group, making it less reactive in certain chemical reactions.
2-Aminobicyclo[3.3.1]nonan-9-ol: Contains a hydroxyl group instead of a ketone, which alters its reactivity and solubility.
Uniqueness
2-Aminobicyclo[3.3.1]nonan-9-one hydrochloride is unique due to its combination of amine and ketone functionalities within a bicyclic framework. This structure provides a versatile platform for chemical modifications and interactions with biological targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-aminobicyclo[3.3.1]nonan-9-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c10-8-5-4-6-2-1-3-7(8)9(6)11;/h6-8H,1-5,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBJADWEYZOHQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C(C1)C2=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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